2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine
Description
2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine is a pyridine derivative with a unique substitution pattern. Its structure includes:
- Chlorine at position 2 of the pyridine ring.
- A (4-chlorobenzyl)sulfonyl group at position 3, introducing a sulfone (SO₂) moiety.
- Methyl and phenyl groups at positions 4 and 6, respectively.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
2-chloro-3-[(4-chlorophenyl)methylsulfonyl]-4-methyl-6-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2S/c1-13-11-17(15-5-3-2-4-6-15)22-19(21)18(13)25(23,24)12-14-7-9-16(20)10-8-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBJMVXKXHDOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Chlorobenzyl Group Introduction
The sulfonyl moiety is introduced via sulfonation of 4-chlorobenzyl precursors. A two-step protocol is commonly employed:
Sulfonation of 4-Chlorobenzyl Chloride :
Reacting 4-chlorobenzyl chloride with sodium sulfite in aqueous ethanol at 80–90°C yields sodium 4-chlorobenzylsulfinate. Subsequent oxidation with hydrogen peroxide (30%) in acetic acid produces 4-chlorobenzylsulfonyl chloride.Coupling with Pyridine Intermediate :
The sulfonyl chloride reacts with 2-chloro-4-methyl-6-phenylpyridine under basic conditions (e.g., pyridine or triethylamine) in dichloromethane. The reaction proceeds at 0–5°C to minimize side reactions, achieving 75–85% yield.
Key Parameters
| Parameter | Condition | Source |
|---|---|---|
| Temperature | 0–5°C (coupling step) | |
| Oxidizing Agent | H₂O₂ (30%) in acetic acid | |
| Base | Triethylamine |
Palladium-Catalyzed C–N Cross-Coupling for Pyridine Functionalization
Palladium catalysis enables efficient construction of the pyridine core. A method adapted from Cuny and Maes involves:
Coupling 2,3-Dichloropyridine with Anilines :
Using Pd(OAc)₂/Xantphos as the catalyst system and DBU as the base in toluene at 110°C, 2,3-dichloropyridine couples with 4-methyl-6-phenylaniline to form 2-chloro-4-methyl-6-phenylpyridine.Sulfonylation Post-Coupling :
The chlorinated pyridine intermediate undergoes sulfonation with 4-chlorobenzylsulfonyl chloride as described in Section 1.
Optimization Insights
- Catalyst Load : 2 mol% Pd(OAc)₂ with 4 mol% Xantphos maximizes yield.
- Base Selection : DBU suppresses hydrodehalogenation, critical for retaining chloro substituents.
Crystallization and Purification Strategies
Isolation of the final product requires controlled crystallization. A patent-derived protocol specifies:
Cooling Profile :
Post-reaction, the mixture is cooled from 55°C to −5°C at ≤1°C/min to induce crystalline Form-SV.Filtration and Drying :
Vacuum filtration using a Büchner funnel isolates the solid, which is dried at 55–60°C under reduced pressure (20–30 mmHg) for 2–4 hours.
Yield and Purity
| Step | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|
| Crystallization | 92 | 99.2 | |
| Drying | 98 | 99.5 |
Alternative Routes: Solid-Phase Synthesis
While less common, solid-phase approaches adapt Fmoc chemistry for acid-sensitive intermediates:
Xanthenylamide (XAL) Handle Utilization :
The pyridine core is anchored to XAL-functionalized resin. After chain assembly, cleavage with 1–5% trifluoroacetic acid in dichloromethane releases the product while preserving tert-butyl protections.Post-Cleavage Sulfonylation :
The resin-free intermediate is sulfonylated in solution phase, followed by final HPLC purification.
Advantages
- Avoids alkylation side reactions in tryptophan-containing analogs.
- Enables synthesis of fully protected peptide-pyridine hybrids.
Structural and Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 8.45 (d, J = 5 Hz, 1H, pyridine-H), 7.65–7.20 (m, 9H, aromatic), 4.72 (s, 2H, CH₂), 2.55 (s, 3H, CH₃).
- HRMS : m/z 391.0245 [M+H]⁺ (calc. 391.0249 for C₁₉H₁₅Cl₂NO₂S).
Thermal Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 585.1±50.0°C | |
| Density | 1.349±0.06 g/cm³ | |
| pKa | −3.20±0.20 |
Industrial-Scale Considerations
Cost Analysis
- Raw Material Cost : 4-Chlorobenzyl chloride ($45/kg) and 2,3-dichloropyridine ($120/kg) dominate expenses.
- Catalyst Recovery : Pd recovery via activated carbon filtration reduces costs by 15%.
Environmental Impact
- Solvent recycling (toluene, dichloromethane) achieves 90% reuse in batch processes.
Chemical Reactions Analysis
2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it possesses a minimum inhibitory concentration (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, demonstrating its potential as an antimicrobial agent.
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated in vitro against several cancer cell lines. For instance, related compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 31 nM to 54 nM, indicating substantial potency against cancer cell proliferation . The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cellular growth and division.
Study on Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of various sulfonamide derivatives, including 2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine. The results indicated that this compound was particularly effective against MRSA strains, with an MIC significantly lower than many other tested compounds. This suggests its potential use in treating resistant bacterial infections.
Evaluation of Antiproliferative Activity
Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others. This suggests that structural modifications can lead to enhanced antiproliferative effects.
Data Summary Table
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | 2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl... | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds | 31 nM - 54 nM | Potent against various cancer cells |
| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |
Synthesis and Derivative Development
The synthesis of this compound involves several steps typical for sulfonamide compounds, including the formation of the sulfonamide linkage and chlorination processes. Ongoing research aims to develop new derivatives with improved efficacy and reduced toxicity profiles.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogous pyridine derivatives:
Key Differences and Implications
a) Sulfur Oxidation State
- The sulfonyl group (+6 oxidation state) in the target compound enhances polarity and metabolic stability compared to sulfanyl (-2) derivatives .
b) Substituent Diversity
- The target compound lacks heterocyclic fused systems (e.g., triazole in or pyrimidine in ), simplifying its synthesis but reducing opportunities for π-π stacking or hydrogen bonding in biological targets.
- Fluorine in and trifluoromethyl in introduce electronegative effects, which can improve bioavailability and binding affinity compared to the target’s chlorinated substituents .
c) Core Ring Modifications
Hypothesized Physicochemical Properties
Biological Activity
2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine, with the CAS number 339103-50-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H15Cl2NO2S
- Molecular Weight : 392.3 g/mol
- Structure : The compound features a pyridine ring substituted with a chlorobenzyl sulfonyl group, which is crucial for its biological activity.
The biological activity of this compound has been primarily investigated in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibition. DPP-4 is an enzyme involved in glucose metabolism and is a target for diabetes treatment. Inhibition of DPP-4 leads to increased levels of incretin hormones, which help regulate blood sugar levels.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the chlorobenzyl and pyridine moieties can significantly enhance DPP-4 inhibitory activity. For instance, the introduction of halogen substituents such as chlorine has been shown to improve binding affinity to the enzyme's active site .
In Vitro Studies
A study conducted on various DPP-4 inhibitors highlighted the efficacy of compounds similar to this compound. The results demonstrated that this compound exhibited a competitive inhibition profile with an IC50 value indicative of its potency against DPP-4 .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 50 | Competitive inhibition |
| Sitagliptin | 10 | Competitive inhibition |
| Saxagliptin | 5 | Competitive inhibition |
Case Studies
- Diabetes Treatment : In a clinical trial involving patients with Type 2 Diabetes Mellitus (T2DM), compounds structurally related to this compound demonstrated significant reductions in HbA1c levels over a 12-week period .
- Toxicology Assessment : Toxicological evaluations indicated that this compound is not cytotoxic to healthy cells at therapeutic concentrations, suggesting a favorable safety profile for further development .
Q & A
Q. Critical Conditions :
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 60–80°C | Balances reaction rate and side-product minimization |
| Solvent | Absolute ethanol | Enhances nucleophilicity and solubility |
| Catalyst | K₂CO₃ (50 mmol) | Facilitates deprotonation of thiol intermediates |
Basic: Which spectroscopic and analytical techniques are most reliable for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm, sulfonyl groups at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 519) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., pyridine ring planarity and sulfonyl group orientation) .
Q. Data Correlation Example :
| Technique | Key Peaks/Features | Evidence Source |
|---|---|---|
| ¹H NMR | δ 2.4 (CH₃), δ 7.3 (Ar-H) | |
| HRMS | m/z 518.9 (calculated) |
Advanced: How do structural modifications at the sulfonyl or chlorobenzyl positions influence biological activity?
Answer:
- Sulfonyl Group : Replacing sulfonyl with sulfanyl groups reduces electrophilicity, decreasing enzyme inhibition (e.g., antitumor activity drops by ~40% in in vitro assays) .
- Chlorobenzyl Substituents : Adding electron-withdrawing groups (e.g., 2,4-dichlorobenzyl) enhances binding to hydrophobic enzyme pockets (e.g., IC₅₀ improves from 15 µM to 8 µM against kinase targets) .
Q. Structure-Activity Relationship (SAR) Table :
| Modification | Biological Activity Change | Mechanism |
|---|---|---|
| Sulfonyl → Methylsulfanyl | ↓ Antimicrobial potency | Reduced electrophilic interaction |
| 4-Chlorobenzyl → 2,4-Dichlorobenzyl | ↑ Antitumor activity | Enhanced hydrophobic binding |
Advanced: How can researchers resolve discrepancies in biological activity data across assays?
Answer:
Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution, as aggregation can skew IC₅₀ values .
Structural Analog Comparison : Test derivatives (e.g., pyrimidine vs. pyridine cores) to isolate functional group contributions .
Q. Case Study :
- A 2024 study found 30% variance in IC₅₀ values for antitumor activity between MTT and ATPase assays. Adjusting DMSO concentration resolved the discrepancy .
Basic: What intermediates are critical during synthesis, and how are they characterized?
Answer:
Key intermediates include:
4-Chlorobenzyl thioether : Synthesized via thiol-chlorobenzyl chloride coupling (monitored by TLC, Rf ≈ 0.5 in hexane:EtOAc 3:1) .
Sulfonated pyridine core : Generated by oxidizing thioether intermediates with H₂O₂/acetic acid (confirmed by FT-IR: S=O stretch at 1150–1250 cm⁻¹) .
Q. Intermediate Stability :
- Thioethers are light-sensitive; store under N₂ at –20°C .
- Sulfonated intermediates degrade above 80°C; avoid prolonged heating .
Advanced: How can computational modeling guide target interaction studies?
Answer:
- Docking Simulations : Predict binding modes to targets (e.g., kinases) using software like AutoDock Vina. For example, the sulfonyl group forms hydrogen bonds with ATP-binding pockets .
- MD Simulations : Assess stability of compound-enzyme complexes (e.g., RMSD <2 Å over 100 ns simulations indicates stable binding) .
Q. Validation Protocol :
In silico Screening : Prioritize analogs with docking scores <–8 kcal/mol.
Experimental Cross-Check : Validate top candidates via SPR (surface plasmon resonance) for binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
